

# Technical Guide: Prucalopride-13C,d3 Certificate of Analysis and Purity

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## Compound of Interest

Compound Name: Prucalopride-13C,d3

Cat. No.: B15143441

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for **Prucalopride-13C,d3**. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies of Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.<sup>[1][2]</sup>

## Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for **Prucalopride-13C,d3** provides a detailed summary of its identity, purity, and quality. Below is a representative CoA based on typical specifications for isotopically labeled pharmaceutical standards.

## Product Information

Parameter	Specification
Product Name	Prucalopride-13C,d3
Synonyms	4-amino-5-chloro-N-(1-(3-(methoxy-13C-d3)propyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
CAS Number	2140306-00-7
Molecular Formula	C <sub>17</sub> <sup>13</sup> CH <sub>23</sub> D <sub>3</sub> ClN <sub>3</sub> O <sub>3</sub>
Molecular Weight	371.88 g/mol

## Physical and Chemical Properties

Parameter	Specification
Appearance	White to off-white solid
Solubility	Soluble in H <sub>2</sub> O

## Analytical Data

Test	Method	Specification	Result
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Chemical Purity (LC/MS)	LC/MS	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	≥ 99%	99.6%
Identity ( <sup>1</sup> H NMR)	NMR Spectroscopy	Conforms to structure	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies

## Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Prucalopride-13C,d3**. The following protocols are based on established analytical techniques for Prucalopride and adapted for its isotopically labeled form.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Prucalopride-13C,d3** by separating it from any potential impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C8 (4.6 mm x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of Buffer (e.g., 0.1% Orthophosphoric Acid in water) and Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 20  $\mu$ L.
- Column Temperature: 30°C.
- Procedure:
  - Prepare a standard solution of **Prucalopride-13C,d3** in the mobile phase.
  - Inject the standard solution into the HPLC system.
  - Record the chromatogram and determine the retention time of the main peak.
  - Prepare a sample solution of the **Prucalopride-13C,d3** being tested.
  - Inject the sample solution and record the chromatogram.
  - Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.

## Liquid Chromatography-Mass Spectrometry (LC/MS) for Identity and Isotopic Purity

LC/MS is employed to confirm the molecular weight and structure of **Prucalopride-13C,d3** and to determine its isotopic purity.

- Instrumentation: LC/MS system with an electrospray ionization (ESI) source.
- LC Conditions: Similar to the HPLC method described above.
- MS Conditions:
  - Ionization Mode: Positive ESI.
  - Scan Range: m/z 100-500.
  - Capillary Voltage: 3.5 kV.
  - Cone Voltage: 30 V.
- Procedure:
  - Infuse a diluted solution of **Prucalopride-13C,d3** directly into the mass spectrometer or inject it through the LC system.
  - Acquire the mass spectrum.
  - Confirm the presence of the  $[M+H]^+$  ion corresponding to the molecular weight of **Prucalopride-13C,d3** (372.88).
  - Analyze the isotopic distribution of the molecular ion peak to determine the isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$  NMR spectroscopy is used to confirm the chemical structure of **Prucalopride-13C,d3**.

- Instrumentation: NMR spectrometer (e.g., 400 MHz).

- Solvent: Deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.
- Procedure:
  - Dissolve an accurately weighed sample of **Prucalopride-13C,d3** in the deuterated solvent.
  - Acquire the <sup>1</sup>H NMR spectrum.
  - Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the structure of **Prucalopride-13C,d3**. The absence of a signal for the methoxy protons and the altered signal for the adjacent carbon confirms the isotopic labeling.

## Signaling Pathway and Experimental Workflows

### Prucalopride Signaling Pathway

Prucalopride is a selective, high-affinity serotonin 5-HT<sub>4</sub> receptor agonist.[1][2] Its mechanism of action involves the stimulation of these receptors in the gastrointestinal tract, which in turn enhances colonic motility and normalizes bowel movements.[3] The binding of Prucalopride to 5-HT<sub>4</sub> receptors triggers a cascade of intracellular events that lead to the release of acetylcholine, a neurotransmitter that promotes muscle contractions.[4] This stimulation of peristalsis helps to alleviate chronic constipation.[2]

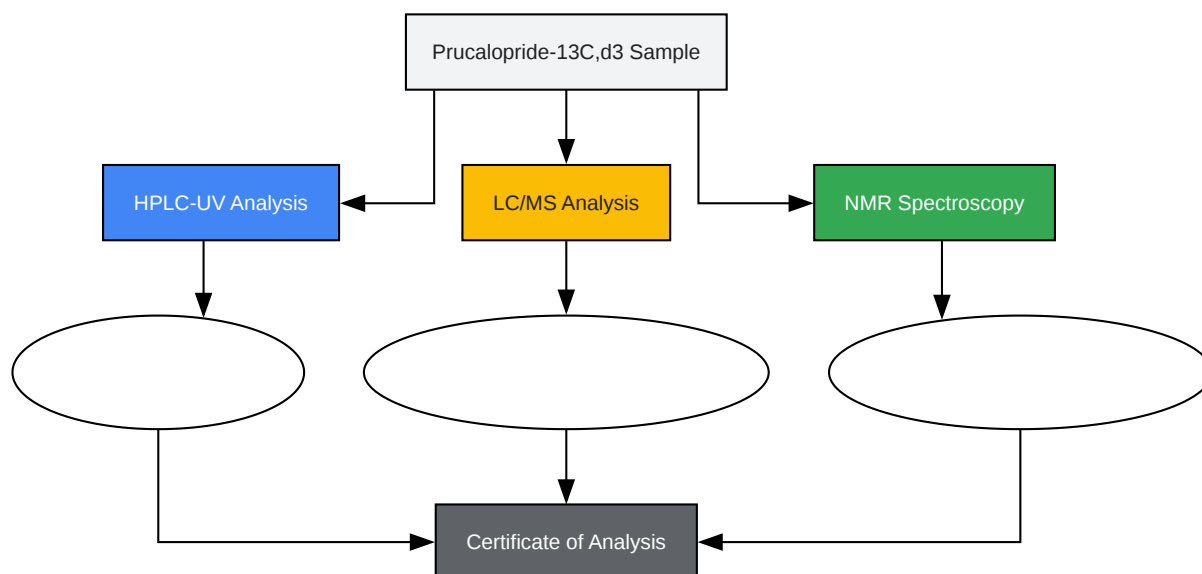


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Caption: **Prucalopride-13C,d3** signaling pathway via 5-HT<sub>4</sub> receptor activation.

## Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of experiments conducted to assess the purity of a **Prucalopride-13C,d3** sample.



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Caption: Workflow for the comprehensive purity analysis of **Prucalopride-13C,d3**.

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